Welcome to the BenchChem Online Store!
molecular formula C8H10O B145908 4-Methylbenzyl alcohol CAS No. 589-18-4

4-Methylbenzyl alcohol

Cat. No. B145908
M. Wt: 122.16 g/mol
InChI Key: KMTDMTZBNYGUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06242643B1

Procedure details

To 2100 g of the reaction filtrate obtained in the same condition as of the Example 1, 364.0 g of aqueous sodium hydroxide solution (sodium hydroxide was 1.5 times in mole with respect to a total amount of the p-toluic acid and p-methylbenzyl toluate) was added, stirred at 90° C. for 4 hours, and after standing still 15 minutes, the solution was separated into 1937.5 g of organic layer and 372.0 g of water layer. To said organic layer, 0.27 g of aqueous 40% NaOH solution (sodium hydroxide was 0.11% with respect to total amount of the p-tolualdehyde and p-methylbenzyl alcohol contained in the solution) was added, and distilled to obtain 82.2 g of p-tolualdehyde, and 84.8 g of p-methylbenzyl alcohol. As the result of the analysis by gas chromatography, purities of the p-tolualdehyde and p-methylbenzyl alcohol were found as 99.3% and 99.5%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-methylbenzyl toluate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](O)=[O:9])=[CH:6][CH:7]=1.C1(C)C(C([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=2)=O)=CC=CC=1>>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH3:27][C:24]1[CH:25]=[CH:26][C:21]([CH2:20][OH:19])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Two
Name
p-methylbenzyl toluate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)OCC1=CC=C(C=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
after standing still 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solution was separated into 1937.5 g of organic layer and 372.0 g of water layer
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.2 g
Name
Type
product
Smiles
CC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.